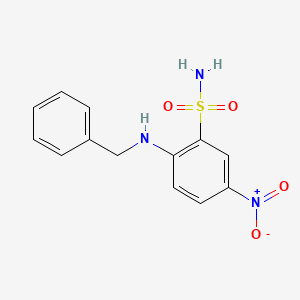

2-Benzylamino-5-nitro-benzenesulfonamide

Description

Properties

Molecular Formula |

C13H13N3O4S |

|---|---|

Molecular Weight |

307.33 g/mol |

IUPAC Name |

2-(benzylamino)-5-nitrobenzenesulfonamide |

InChI |

InChI=1S/C13H13N3O4S/c14-21(19,20)13-8-11(16(17)18)6-7-12(13)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H2,14,19,20) |

InChI Key |

FVTPLWWYKOGOHI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Differences :

- The amino group at position 5 (electron-donating) contrasts with the nitro group (electron-withdrawing) in the target compound, which would reduce electron density at the sulfonamide moiety, increasing acidity .

- The phenylamino and methyl substituents in this analog may enhance lipophilicity but lack the steric bulk of the benzylamino group in the target compound.

5-[(2R)-2-Aminopropyl]-2-methoxy-benzenesulfonamide Hydrochloride

Molecular Formula : C₁₁H₁₇N₂O₃S·HCl (hypothetical)

Molecular Weight : ~308.8 g/mol (estimated)

Substituents :

- Methoxy group at position 2

- (2R)-2-aminopropyl group at position 5

- Hydrochloride salt

Key Differences :

- The methoxy group (electron-donating) at position 2 contrasts with the benzylamino group in the target, which could alter electronic and steric interactions .

- The hydrochloride salt improves aqueous solubility, whereas the nitro group in the target compound may reduce solubility.

- The stereochemistry (R-configuration) in this compound introduces chirality, a feature absent in the target compound’s structure.

5-Amino-2-methylbenzenesulfonamide

Molecular Formula : C₇H₁₀N₂O₂S

Molecular Weight : ~186.23 g/mol (estimated)

Substituents :

- Methyl group at position 2

- Amino group at position 5

Key Differences :

- Simpler structure lacking the benzylamino and nitro groups. The amino group’s electron-donating nature may reduce sulfonamide acidity compared to the nitro-substituted target compound .

- Recommended for industrial use, suggesting lower complexity or toxicity than the target compound.

2-Phenylbenzimidazole-5-sulfonic Acid (Ensulizole, CAS 27503-81-7)

Molecular Formula : C₁₃H₁₀N₂O₃S

Molecular Weight : 274.3 g/mol

Substituents :

- Benzimidazole backbone fused with a phenyl group

- Sulfonic acid at position 5

Key Differences :

- The sulfonic acid group (strongly acidic) contrasts with the sulfonamide group (moderately acidic) in the target compound, leading to divergent applications (e.g., Ensulizole is a UV filter in sunscreens) .

Data Table: Comparative Analysis of Benzenesulfonamide Derivatives

Research Findings and Implications

Electronic Effects: The nitro group in the target compound significantly increases sulfonamide acidity compared to amino or methoxy substituents, which could influence binding in biological systems or catalytic applications.

Solubility: Hydrochloride salts (e.g., ) enhance solubility, whereas the nitro and benzylamino groups in the target compound may favor organic solvents.

Steric and Chirality: The benzylamino group introduces steric hindrance absent in simpler analogs (e.g., ). Chirality in some derivatives (e.g., ) adds complexity to synthesis and purification.

Applications : Structural variations dictate applications, with sulfonic acids (e.g., ) favoring UV protection and sulfonamides (e.g., ) serving as intermediates or bioactive molecules.

Preparation Methods

Nucleophilic Aromatic Substitution

The chlorine atom at position 2 in 2-chloro-5-nitrobenzenesulfonamide can be replaced by benzylamine via nucleophilic aromatic substitution (NAS). This reaction typically requires activating groups (e.g., nitro) to polarize the C–Cl bond and a catalyst to facilitate displacement.

Proposed Conditions

Reaction Scheme

Challenges

-

The nitro group at position 5 deactivates the ring, reducing reactivity toward NAS.

-

Competing side reactions (e.g., reduction of nitro groups under catalytic conditions) must be suppressed.

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling offers a modern alternative for introducing benzylamino groups. The Buchwald-Hartwig reaction couples aryl halides with amines using a Pd catalyst and ligand system.

-

Substrate: 2-Bromo-5-nitrobenzenesulfonamide

-

Amine: Benzylamine

-

Catalyst: Pd(OAc)₂ with Xantphos ligand

-

Base: Cs₂CO₃

-

Solvent: Toluene or dioxane

-

Temperature: 100–110°C

Advantages

Alternative Pathways: Sequential Functionalization

Nitration Post-Functionalization

Introducing the nitro group after sulfonamide and benzylamino groups risks over-nitration or functional group incompatibility. However, directed ortho-metalation (DoM) strategies could enable selective nitration.

Hypothetical Steps

-

Synthesize 2-benzylaminobenzenesulfonamide.

-

Use LDA (lithium diisopropylamide) to deprotonate the ortho position.

-

Treat with a nitro source (e.g., NO₂⁺).

Limitations

-

Sulfonamides are poor directors for electrophilic nitration.

-

Low yields anticipated due to competing meta nitration.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (Hypothetical) | Advantages | Limitations |

|---|---|---|---|---|---|

| NAS | 2-Chloro-5-nitrobenzenesulfonamide | CuI, benzylamine, DMF, 80°C | 40–60% | Simple setup | Low reactivity due to deactivation |

| Buchwald-Hartwig | 2-Bromo-5-nitrobenzenesulfonamide | Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C | 65–75% | High selectivity, functional group tolerance | Cost of Pd catalysts |

| Sequential nitration | 2-Benzylaminobenzenesulfonamide | LDA, NO₂BF₄, THF, –78°C | <30% | Late-stage nitration | Poor regioselectivity, low yields |

Purification and Characterization

Workup Procedures

Crude products are typically isolated via:

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Benzylamino-5-nitro-benzenesulfonamide, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves coupling a nitro-substituted benzenesulfonyl chloride with benzylamine derivatives. For example, analogous compounds (e.g., compound 35 in ) were synthesized using carbodiimide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane at 0°C. Yield optimization may require adjusting stoichiometry, reaction temperature, or purification methods (e.g., column chromatography). Lower yields (e.g., 37% for compound 35) highlight the need for iterative optimization of these parameters .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming chemical environments, such as the benzylamino group’s resonance at δ 4.2–4.5 ppm and nitro group signals near δ 8.0–8.5 ppm. High-performance liquid chromatography (HPLC) with UV detection (e.g., using C18 columns as in ) can assess purity, with mobile phases like acetonitrile/water gradients resolving sulfonamide derivatives effectively .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Refer to safety data sheets (SDS) of structurally similar sulfonamides (e.g., 5-Amino-2-methylbenzenesulfonamide in ). Key precautions include using personal protective equipment (PPE), working in a fume hood to avoid inhalation, and storing at 4°C in airtight containers. No specific GHS hazards are reported, but general sulfonamide handling guidelines apply .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, electronic effects) influence the biological activity of this compound analogues?

- Methodological Answer : Structure-activity relationship (SAR) studies on benzenesulfonamide derivatives (e.g., and ) suggest that electron-withdrawing groups (e.g., nitro, chloro) at the 5-position enhance stability and target binding. Modifying the benzylamino group (e.g., substituting with bulkier alkyl chains) may alter pharmacokinetics. In vitro assays (e.g., NLRP3 inflammasome inhibition) combined with molecular docking can validate these hypotheses .

Q. What analytical methods are suitable for resolving conflicting data on sulfonamide reactivity or bioactivity?

- Methodological Answer : Contradictions in literature (e.g., variable synthetic yields in ) require systematic validation. Reproduce experiments under controlled conditions (e.g., inert atmosphere, standardized reagents). Use tandem mass spectrometry (LC-MS/MS) to confirm intermediate structures and quantify degradation products. Cross-reference findings with computational models (e.g., DFT calculations for reaction pathways) .

Q. How can the nitro group in this compound be selectively reduced without affecting the sulfonamide moiety?

- Methodological Answer : Catalytic hydrogenation (H₂/Pd-C) in ethanol at 25–50°C selectively reduces nitro to amine while preserving sulfonamide bonds. Monitor reaction progress via thin-layer chromatography (TLC) or in situ IR spectroscopy to detect NH₂ group formation (stretching bands ~3400 cm⁻¹). Alternative methods include using Fe/HCl, but these may require pH adjustments to prevent sulfonamide hydrolysis .

Q. What strategies are effective in improving the aqueous solubility of this compound for biological assays?

- Methodological Answer : Solubility can be enhanced by introducing hydrophilic substituents (e.g., hydroxyl or carboxyl groups) on the benzyl ring or using co-solvents like dimethyl sulfoxide (DMSO). notes that similar sulfonamides dissolve in DMSO/methanol mixtures (1:1 v/v). Micellar encapsulation with surfactants (e.g., Tween-80) or cyclodextrin complexation are additional options .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.